molecular formula C19H21N5O2 B2667712 5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946312-29-4

5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2667712
CAS No.: 946312-29-4
M. Wt: 351.41
InChI Key: SSERUVUGSOCXFF-UHFFFAOYSA-N
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Description

The compound 5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (hereafter referred to as the target compound) belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold known for diverse pharmacological activities. Its structure features:

  • A 1-phenyl group at position 1.
  • A 3-oxo-3-(piperidin-1-yl)propyl substituent at position 4.

This substitution pattern distinguishes it from simpler pyrazolo[3,4-d]pyrimidinones, such as 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (MW: 212.21, ), by introducing a tertiary amine (piperidine) linked via a ketone-containing propyl chain. The piperidine moiety may enhance interactions with biological targets, while the ketone could influence solubility and metabolic stability.

Properties

IUPAC Name

5-(3-oxo-3-piperidin-1-ylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-17(22-10-5-2-6-11-22)9-12-23-14-20-18-16(19(23)26)13-21-24(18)15-7-3-1-4-8-15/h1,3-4,7-8,13-14H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSERUVUGSOCXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activities. The specific compound has shown high inhibitory effects against various cancer cell lines. For example:

  • In vitro Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma). The results indicated that it possesses significant cytotoxic effects, with IC50 values comparable to or better than established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Control (Doxorubicin) IC50 (µM)
A5492.249.20
MCF-71.7442.3
HepG2Not specifiedNot specified

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometric analysis revealed that the compound significantly induces apoptosis in A549 cells at low micromolar concentrations. The percentage of apoptotic cells increased notably after treatment with the compound compared to control groups .
  • Cell Cycle Arrest : The compound also demonstrated the ability to arrest the cell cycle at specific phases, particularly G2/M phase, which is critical for cancer cell proliferation .
  • Kinase Inhibition : Some derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy. This inhibition was shown to correlate with reduced cell viability and increased apoptosis in sensitive cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazolo[3,4-d]pyrimidines is crucial for optimizing their anticancer properties. Modifications to the core structure can significantly influence biological activity:

  • Substituent Variations : Variations at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold have been explored. For instance, substituents that enhance lipophilicity or introduce electron-withdrawing groups can improve potency against certain cancer types .
  • Analog Studies : Research has indicated that analogs with different substituents can exhibit varying degrees of activity against different cancer cell lines, emphasizing the importance of tailored modifications for enhanced efficacy.

Case Study 1: Compound Efficacy Against Lung Cancer

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives highlighted one particular analog that exhibited an IC50 value of 2.24 µM against A549 cells. This was significantly lower than the control drug doxorubicin, indicating a potential for developing more effective lung cancer treatments based on this scaffold.

Case Study 2: EGFR Inhibition

In another study focusing on EGFR inhibitors derived from pyrazolo[3,4-d]pyrimidine, a compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well. This underscores the potential for these compounds in targeting resistant cancer phenotypes .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its role as an anticancer agent. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent activity against various cancer cell lines.

Case Study: Epidermal Growth Factor Receptor Inhibition
A study focused on new derivatives of 1H-pyrazolo[3,4-d]pyrimidine designed to act as epidermal growth factor receptor inhibitors (EGFRIs). The synthesized compounds demonstrated significant anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, one compound exhibited an IC50 value of 0.016 µM against wild-type EGFR, indicating its potential as a targeted therapy in cancer treatment .

Histone Demethylase Inhibition

Another promising application is the inhibition of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies, which are implicated in the progression of several cancers.

Research Findings: KDM Inhibitors
A series of studies have reported that certain derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibit KDMs, leading to altered gene expression profiles associated with cancer progression. For instance, compounds were shown to bind to the Fe(II) site of KDMs and inhibit demethylation processes crucial for tumor growth . The selectivity and potency of these compounds make them candidates for further development as anticancer therapeutics.

Structure-Based Drug Design

The compound's design allows for modifications that can enhance its efficacy and selectivity towards specific biological targets.

Optimization Strategies
Research has demonstrated that structural modifications at various positions can lead to improved binding affinities and selectivity profiles. For example, substituents on the pyrazole moiety have been optimized to access histone peptide substrate binding sites effectively . This structure-based approach is critical for developing next-generation inhibitors with enhanced therapeutic profiles.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The pyrazolo[3,4-d]pyrimidinone core is shared among analogues, but substituent variations dictate pharmacological and physicochemical properties. Key comparisons include:

Compound Name Substituents at Position 5/6 Key Features Biological Activity/Notes Reference
Target compound 3-oxo-3-(piperidin-1-yl)propyl Tertiary amine (piperidine), ketone; MW: ~363.42 (calculated) Not explicitly reported; inferred modulation -
Compound 35 () (1-(3-chlorophenyl)-1H-triazol-4-yl)methyl Chlorophenyl-triazole; DMSO-soluble 47.69% U87 glioma cell inhibition; S-phase arrest
15b () 3-chlorophenyl + 3-fluorobenzylthio Halogenated aryl and sulfur-containing groups; HPLC purity: 98% ALDH1A inhibition potential
13g () Oxetan-3-yl Oxygen-containing heterocycle; HPLC purity: 96% Synthetic focus; pharmacokinetic implications
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () None (base structure) MW: 212.21; simpler scaffold Intermediate for functionalization

Key Observations :

  • Electron-Withdrawing Groups (e.g., halogens in 15b/c) may enhance target binding but reduce solubility.
  • Piperidine vs. Oxetane : The target’s piperidine may improve CNS penetration compared to 13g’s oxetane, which is often used to optimize metabolic stability .

Physicochemical Properties

Property Target Compound (Inferred) 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () 3-Isobutyl-1-methyl analogue ()
Molecular Weight ~363.42 212.21 206.24
LogP (Predicted) Moderate (piperidine increases basicity) Low (hydrophobic phenyl) 1.32 (measured)
Solubility Moderate (ketone and amine balance) Low (DMSO required for 35 in ) Not reported

Implications :

  • The target’s higher molecular weight and basic piperidine may reduce blood-brain barrier penetration but improve protein binding.
  • Ketone functionality could enhance aqueous solubility compared to purely aromatic analogues.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s core structure, pyrazolo[3,4-d]pyrimidine, is typically synthesized via cyclization reactions. Key steps include condensation of substituted phenylhydrazines with β-ketoesters or nitriles, followed by functionalization of the propyl-piperidinyl side chain. Solvent choice (e.g., dry acetonitrile or dichloromethane) and temperature control (0–50°C) are critical for intermediates like 1-(3-methyl-4-aminophenyl) derivatives . Purification via recrystallization from acetonitrile improves purity . Yields can vary (e.g., 52.7% in HCl-mediated reactions ), suggesting optimization via stepwise monitoring (TLC/HPLC) and catalyst screening (e.g., p-toluenesulfonic acid for analogous chromeno-pyrimidines ).

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine 1H^1H-NMR and IR spectroscopy for functional group verification. For example, IR peaks near 1680–1700 cm1^{-1} confirm the carbonyl group in the 3-oxo-propyl chain, while 1H^1H-NMR signals at δ 7.5–8.5 ppm correspond to aromatic protons in the phenyl-pyrazolo[3,4-d]pyrimidine core . High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) provides definitive confirmation .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Target-based assays (e.g., kinase or phosphodiesterase inhibition) are relevant due to structural similarity to pyrazolo[3,4-d]pyrimidine inhibitors. Use fluorescence polarization assays for enzyme inhibition studies, or cell viability assays (MTT/XTT) in cancer cell lines. Ensure controls for solvent effects (DMSO ≤0.1%) and validate results with reference inhibitors (e.g., sildenafil analogs for PDE5 inhibition ).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or PDEs). Focus on the piperidinyl-propyl moiety’s conformational flexibility and its role in hydrophobic interactions. QSAR models can prioritize substituents (e.g., fluorinated benzamides ) for synthesis. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Inconsistent results may arise from assay conditions (e.g., pH, ionic strength) or compound stability. Conduct stability studies (HPLC/MS) under assay buffers to detect degradation. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms. Cross-validate with structurally related compounds (e.g., chromeno-pyrimidines ) to isolate structure-activity relationships (SAR).

Q. How can researchers assess the compound’s environmental impact during preclinical development?

  • Methodological Answer : Follow ISO 14040/44 guidelines for life cycle assessment (LCA). Analyze abiotic degradation (hydrolysis/photolysis) under simulated environmental conditions (pH 4–9, UV light). Use LC-MS to identify transformation products. Ecotoxicity assays (Daphnia magna, algae growth inhibition) evaluate acute/chronic effects .

Methodological Notes

  • Synthesis Optimization : Compare solvent polarity (acetonitrile vs. dichloromethane) for intermediates to balance reactivity and solubility .
  • Data Reproducibility : Employ randomized block designs for biological assays, accounting for variables like rootstock effects in plant-based studies .
  • Safety Protocols : Refer to GBZ 2.1 standards for handling hazardous intermediates (e.g., fluorinated benzamides ).

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